molecular formula C7H9Cl2N B3363706 2-Chloro-5-ethylpyridine hydrochloride CAS No. 104801-39-0

2-Chloro-5-ethylpyridine hydrochloride

Cat. No.: B3363706
CAS No.: 104801-39-0
M. Wt: 178.06 g/mol
InChI Key: UJJZNUYMODKLMB-UHFFFAOYSA-N
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Description

2-Chloro-5-ethylpyridine hydrochloride (CAS 104801-39-0) is a versatile heterocyclic building block of significant interest in organic and medicinal chemistry research. Its molecular formula is C7H9Cl2N, and it has a molecular weight of 178.06 g/mol . The compound is characterized by a pyridine ring substituted with a chlorine atom at the 2-position and an ethyl group at the 5-position, existing as a hydrochloride salt. It is recommended to be stored sealed in a dry, room temperature environment to maintain stability . As a key synthetic intermediate, its structure features two distinct reactive sites: the chlorine atom on the pyridine ring is susceptible to nucleophilic displacement reactions, such as coupling with amines or alcohols, and the ethyl group can be further functionalized . This reactivity makes it a valuable precursor in constructing more complex molecules. Researchers utilize this compound primarily as a starting material in the synthesis of active ingredients for agrochemicals and pharmaceuticals, analogous to the use of related compounds like 2-chloro-5-methylpyridine in herbicide development . It is also a valuable scaffold in chemical biology and drug discovery efforts. This compound is for research use only and is not intended for diagnostic or therapeutic applications .

Properties

IUPAC Name

2-chloro-5-ethylpyridine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8ClN.ClH/c1-2-6-3-4-7(8)9-5-6;/h3-5H,2H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJJZNUYMODKLMB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CN=C(C=C1)Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9Cl2N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40743747
Record name 2-Chloro-5-ethylpyridine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40743747
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

178.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

104801-39-0
Record name 2-Chloro-5-ethylpyridine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40743747
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Methodologies for the Synthesis and Preparation of 2 Chloro 5 Ethylpyridine Hydrochloride

Precursor Selection and Strategic Synthetic Routes to the Pyridine (B92270) Core

De novo synthesis strategies construct the pyridine ring from non-cyclic starting materials. While direct examples for 2-chloro-5-ethylpyridine (B134761) are not prevalent in the provided literature, analogous methods for similar structures, such as 2-chloro-5-methylpyridine (B98176), illustrate the core principles. One such approach involves the condensation of an aldehyde with an acrylic ester. epo.orggoogle.comsihaulichemicals.com For instance, the synthesis of 5-methyl-3,4-dihydro-2(1H)-pyridone is achieved by condensing propionaldehyde (B47417) with an acrylic ester to form a 4-formylpentanoate ester, which is then cyclized through amination. epo.orggoogle.comsihaulichemicals.com This dihydropyridone intermediate is a crucial precursor to the pyridine core. Halogenation and subsequent dehydrohalogenation of this intermediate yield the corresponding 2-hydroxypyridine (B17775) tautomer (a pyridone), which can then be chlorinated to install the chloro group at the 2-position. epo.orggoogle.com This foundational strategy allows for the construction of the pyridine skeleton with substituents at desired positions based on the initial choice of acyclic components.

A more common strategy involves the chemical modification of existing pyridine derivatives. This approach leverages commercially available or readily synthesized pyridines, which are then functionalized to achieve the target 2-chloro-5-ethylpyridine structure. Several precursors serve as viable starting points.

A key pathway begins with 2-chloro-5-bromopyridine or 2-chloro-5-formylpyridine. google.com These compounds already possess the required chlorine atom at the 2-position. The synthetic challenge is then reduced to converting the bromo or formyl group at the 5-position into an ethyl group. This is often accomplished by first creating an intermediate 2-chloro-5-vinylpyridine (B115529). google.com

Another route starts with 2-amino-5-bromopyridine. guidechem.com Through a diazotization reaction, the amino group can be replaced to yield 5-bromo-2-chloropyridine, which then serves as the aforementioned precursor for further functionalization. guidechem.com The derivatization of pyridine-N-oxides is also a well-established method for producing chloropyridines, often yielding mixtures of isomers that necessitate purification. justia.comwikipedia.org

PrecursorTransformationResulting Intermediate
Propionaldehyde + Acrylic EsterCondensation, Amination, Halogenation, Dehydrohalogenation5-methyl-2(1H)-pyridone
2-Chloro-5-bromopyridineSuzuki or Wittig Reaction2-Chloro-5-vinylpyridine
2-Chloro-5-formylpyridineWittig Reaction2-Chloro-5-vinylpyridine
2-Amino-5-bromopyridineDiazotization (Sandmeyer Reaction)5-Bromo-2-chloropyridine

Functionalization Strategies for Chloro and Ethyl Substituents

Once a suitable pyridine core is synthesized or selected, specific reactions are employed to introduce the chloro and ethyl groups at the correct positions (regioselectively).

Achieving regioselective chlorination, particularly at the 2-position of the pyridine ring, is critical. Direct chlorination of pyridine itself is often unselective. wikipedia.org Therefore, more controlled methods are employed.

One of the most effective methods is the chlorination of a 2-pyridone (or its tautomer, 2-hydroxypyridine). chempanda.com The hydroxyl group at the 2-position can be readily substituted with a chlorine atom using chlorinating agents like phosphorus oxychloride (POCl₃) or phosgene. google.comwikipedia.orgchempanda.com This route is common in de novo syntheses where the pyridone is a key intermediate. epo.orggoogle.com

Another powerful strategy involves the use of pyridine N-oxides. The N-oxide activates the pyridine ring, facilitating chlorination at the 2- and 4-positions. chempanda.comresearchgate.net Reacting a pyridine N-oxide with agents such as phosphorus oxychloride or oxalyl chloride can yield the desired 2-chloropyridine (B119429). justia.comresearchgate.net The Sandmeyer reaction provides an alternative route, where an amino group at the 2-position is converted into a chloro group via a diazonium salt intermediate. guidechem.comchemicalbook.com

Starting Material TypeReagent(s)Position of Chlorination
2-Pyridone / 2-HydroxypyridinePhosphorus oxychloride (POCl₃), Phosgene2-position
Pyridine N-oxidePOCl₃, Oxalyl Chloride/(COCl)₂Primarily 2- and 4-positions
2-AminopyridineSodium Nitrite, Hydrochloric Acid2-position

The introduction of the ethyl group is formally known as ethylation. wikipedia.org While direct ethylation of a pre-chlorinated pyridine ring can be challenging due to regioselectivity issues, indirect methods are highly effective. The most prominent indirect method involves the formation and subsequent reduction of a vinyl group. google.com

A well-documented method for synthesizing 2-chloro-5-ethylpyridine involves the selective catalytic hydrogenation of 2-chloro-5-vinylpyridine. google.com The vinyl intermediate can be prepared from either 2-chloro-5-bromopyridine via a Suzuki reaction or from 2-chloro-5-formylpyridine via a Wittig reaction. google.com

The hydrogenation of the vinyl group must be performed carefully to avoid unwanted side reactions. Traditional catalysts like Palladium on carbon (Pd/C) can lead to a mixture of products, including the desired 2-chloro-5-ethylpyridine, but also significant amounts of de-chlorinated products like 3-ethylpyridine (B110496) and 3-vinylpyridine. google.com Other catalysts, such as Rhodium on carbon (Rh/C), can be too reactive, leading to the over-reduction of the pyridine ring itself to form piperidine (B6355638) derivatives. google.com To overcome these challenges, specific catalysts have been developed. A highly selective method employs an iridium-containing catalyst, which hydrogenates the vinyl group to an ethyl group with high yield and selectivity, leaving the chloro substituent and the aromatic pyridine ring intact. google.com

CatalystSubstrateKey Outcome / Product(s)Selectivity
Iridium-based catalyst (formula I) 2-Chloro-5-vinylpyridine2-Chloro-5-ethylpyridineHigh
10% Pd/C 2-Chloro-5-vinylpyridineMixture of 3-ethylpyridine, 3-vinylpyridine, and 2-chloro-5-ethylpyridineLow
Rh/C 2-Chloro-5-vinylpyridinePrimarily 3-ethyl-piperidineLow (over-reduction)

Introduction of the Ethyl Group: Direct and Indirect Methods

Alkylation Approaches

The introduction of the ethyl group at the C-5 position of the 2-chloropyridine ring is a critical step. A prominent and highly selective method involves the hydrogenation of a precursor, 2-chloro-5-vinylpyridine. google.com This approach is favored over direct alkylation, which can be less selective. The vinyl group itself is typically introduced via cross-coupling reactions on a di-substituted pyridine precursor. google.com

Another general strategy for the alkylation of pyridine derivatives involves radical-mediated processes. For instance, the monoalkylation of N-methoxypyridinium salts can be achieved using alkyl radicals generated from various sources, such as alkenes via hydroboration. nih.gov This type of reaction proceeds under neutral conditions, avoiding the need for an external oxidant to facilitate the process. nih.gov

Optimization of Reaction Conditions and Process Parameters

Optimizing process parameters, including the choice of solvent and catalyst, is paramount for maximizing the efficiency and selectivity of the synthesis.

Interactive Table: Solvent Usage in the Synthesis of 2-Chloro-5-ethylpyridine and Related Precursors

Reaction StepSolvent(s)Role & ObservationsSource(s)
Precursor Chlorination1,2,4-TrichlorobenzenePreferred high-boiling solvent for the chlorination of 5-methyl-3,4-dihydro-2(1H)-pyridone and subsequent side-chain chlorination. google.comgoogle.comepo.org google.comgoogle.comepo.org
Iridium-Catalyzed Hydrogenation1,2-DichloroethaneUsed as a solvent for hydrogenation reactions involving iridium complexes and pyridine ligands. nih.gov nih.gov
Precursor SynthesisToluene, Chlorobenzene, DichloroethaneEmployed as solvents in the cyclization reaction to form the pyridine ring. google.com google.com
Product Workup/PurificationDiethyl ether, Water, MethanolUsed for extraction, washing, and purification steps in the synthesis of chlorohydroxypyridine precursors. chemicalbook.com chemicalbook.com

Catalysis is central to the modern synthesis of 2-Chloro-5-ethylpyridine, enabling high selectivity and efficiency that are not achievable through traditional stoichiometric reactions. Palladium and iridium-based catalysts are particularly significant.

Palladium catalysts are instrumental in the synthesis of the key intermediate, 2-chloro-5-vinylpyridine. A patented method describes using a palladium-catalyzed Suzuki reaction to convert 2-chloro-5-bromopyridine into 2-chloro-5-vinylpyridine. google.com This cross-coupling reaction provides an efficient route to install the vinyl group that is subsequently reduced to the target ethyl group. google.com

Alternatively, the Wittig reaction can be employed to convert 2-chloro-5-formylpyridine into the same vinyl intermediate. google.com In a different approach, a supported palladium chloride catalyst has been used for the direct chlorination of 3-methylpyridine (B133936) to produce 2-chloro-5-chloromethyl pyridine, demonstrating the versatility of palladium in activating pyridine rings for chlorination. patsnap.com

Iridium catalysts have proven to be exceptionally effective for the selective transformation of pyridine derivatives. A key application in the synthesis of 2-chloro-5-ethylpyridine is the selective hydrogenation of the vinyl group of 2-chloro-5-vinylpyridine. google.com The use of a specific iridium-containing catalyst allows for the reduction of the C=C double bond without affecting the chlorine atom or the aromaticity of the pyridine ring. google.com This method offers high selectivity and yield, which is a significant improvement over less selective catalysts like Pd/C or Rh/C that can lead to mixtures of products, including de-chlorinated species. google.com

The effectiveness of iridium in these transformations is due to its unique interaction with the pyridine ring. Iridium complexes can catalyze various reactions on pyridines, including hydrogenation and hydroboration. nsf.govacs.orgchemrxiv.org Research has shown that iridium's catalytic activity can sometimes be inhibited by the coordination of the pyridine nitrogen's lone pair, but this can be overcome by modifying the pyridine substrate or the catalyst structure. nih.gov The synthesis of various iridium complexes with pyridine ligands serves as a model for understanding their reactivity in important industrial processes. nih.gov

Interactive Table: Catalytic Systems in the Synthesis of 2-Chloro-5-ethylpyridine and Precursors

Catalyst SystemReaction TypePrecursor(s)Product(s)Key FindingsSource(s)
Palladium CatalystSuzuki Reaction2-Chloro-5-bromopyridine2-Chloro-5-vinylpyridineForms the key vinyl intermediate for subsequent hydrogenation. google.com
Iridium Catalyst (Formula I)Selective Hydrogenation2-Chloro-5-vinylpyridine2-Chloro-5-ethylpyridineAchieves high selectivity and yield, avoiding dechlorination or ring reduction. google.com google.com
PdCl₂ on Al₂O₃Vapor-Phase Chlorination3-Methylpyridine, Chlorine2-Chloro-5-chloromethyl pyridineOne-step reaction to obtain a chlorinated precursor. patsnap.com patsnap.com
Iridium on Sulfated ZirconiaHydroborationPyridine, PinacolboraneDihydropyridine (B1217469) productsDemonstrates iridium's ability to catalyze dearomatization of the pyridine ring. nsf.govacs.org nsf.govacs.org

Radical initiators are employed in specific chlorination reactions, particularly for the side-chain chlorination of pyridine derivatives. In processes to synthesize precursors like 2-chloro-5-trichloromethylpyridine from 2-chloro-5-methylpyridine, a free radical initiator is used in conjunction with chlorine gas. google.comgoogle.comepo.orgsihaulichemicals.com

These initiators are substances that can generate radical species under mild conditions, which then promote the radical chain reaction of chlorination. wikipedia.org Examples of such initiators include azo compounds and organic peroxides. wikipedia.org For the chlorination of pyridine compounds, specific initiators like decachlorobutane or octachlorobutene have been patented, which are noted to provide good conversion rates and yields at moderate temperatures. google.com The reaction between a chlorine atom and pyridine preferentially forms a 1-chloropyridinyl radical, which is consistent with theoretical predictions of a barrierless reaction path. nih.gov

Temperature, Pressure, and Reaction Time Optimization

The optimization of reaction parameters is critical in the synthesis of 2-chloro-5-ethylpyridine, particularly during the catalytic hydrogenation of its precursor, 2-chloro-5-vinylpyridine. The primary goal is to selectively reduce the vinyl group without affecting the pyridine ring or the chloro-substituent. Key parameters to control are temperature, hydrogen pressure, and reaction time. catalysts.com

Temperature: Reaction temperature influences the rate of hydrogenation. While elevated temperatures can accelerate the reaction, they can also lead to undesirable side reactions, such as dehalogenation or over-reduction of the pyridine ring. thalesnano.com For the selective hydrogenation of pyridine derivatives, maintaining a controlled temperature is essential. For instance, studies on pyridine hydrogenation show that while some reactions require temperatures of 60-80°C to proceed efficiently, excessive heat can reduce selectivity. thalesnano.comresearchgate.net The optimal temperature must balance reaction speed with the prevention of byproduct formation.

Pressure: Hydrogen pressure is a direct factor in the hydrogenation rate. Higher pressures increase the concentration of dissolved hydrogen, which can drive the reaction to completion more quickly. thalesnano.com However, for selective hydrogenations, excessively high pressure can be detrimental. In the hydrogenation of substituted pyridines, high pressures (e.g., 80 bar) have been shown to alter the stereoselectivity of the product compared to lower pressures (e.g., 30 bar). thalesnano.com For the selective reduction of the vinyl group on 2-chloro-5-vinylpyridine, a moderate pressure (e.g., 1 atmosphere) is often sufficient when using a highly active and selective catalyst, thereby avoiding the need for specialized high-pressure reactors. google.com

Reaction Time: The duration of the reaction must be sufficient to ensure complete conversion of the starting material, but short enough to prevent the formation of over-reduced or byproduct impurities. catalysis.blog Optimization involves monitoring the reaction progress over time to identify the point at which the maximum yield of the desired product is achieved. A patent for the synthesis of 2-chloro-5-ethylpyridine specifies a reaction time of 2 hours at 1 atmosphere of hydrogen, which led to a mixture of products with traditional catalysts like Pd/C, indicating that both time and catalyst choice are interlinked for achieving high selectivity. google.com

The interplay of these three parameters is crucial and must be optimized in conjunction with the choice of catalyst. An iridium-based catalyst has been specifically proposed for the selective hydrogenation of 2-chloro-5-vinylpyridine, as it provides high selectivity and yield, minimizing the formation of byproducts often seen with traditional catalysts like Pd/C or PtO₂ under similar conditions. google.com

Table 1: Conceptual Optimization of Parameters for Selective Hydrogenation of 2-Chloro-5-vinylpyridine

ParameterEffect of IncreaseRisk of ExcessOptimization Goal
TemperatureIncreases reaction rate.Decreased selectivity; potential for dehalogenation or pyridine ring reduction. thalesnano.comFind the minimum temperature for an efficient reaction rate without compromising selectivity.
Pressure (H₂)Increases reaction rate by enhancing H₂ concentration. thalesnano.comMay lead to over-hydrogenation and loss of selectivity; requires more robust equipment. thalesnano.comUse the lowest pressure that ensures a reasonable reaction time with the chosen catalyst.
Reaction TimeIncreases conversion of starting material.Formation of byproducts from over-reduction of the desired product. catalysis.blogDetermine the shortest time required for complete conversion of the vinyl precursor.

Advanced Synthetic Methodologies

Modern synthetic chemistry emphasizes the use of advanced technologies and principles to improve efficiency, safety, and sustainability. Methodologies such as continuous flow chemistry and the application of green chemistry principles are highly relevant to the synthesis of 2-chloro-5-ethylpyridine hydrochloride.

Continuous Flow Chemistry Approaches

Continuous flow chemistry offers significant advantages over traditional batch processing for hydrogenation reactions. vapourtec.com In a flow system, reactants are continuously pumped through a tube or channel containing a solid-supported catalyst (a packed-bed reactor). researchgate.net This setup allows for superior control over reaction parameters like temperature, pressure, and residence time. chemrxiv.org

For the synthesis of 2-chloro-5-ethylpyridine, a continuous flow process for the hydrogenation of 2-chloro-5-vinylpyridine would be highly advantageous. The use of a packed-bed microreactor with a heterogeneous catalyst offers enhanced safety, as only small amounts of the reaction mixture are at reaction conditions at any given time, and it eliminates the handling of flammable catalysts like Pd/C in a batch reactor. thalesnano.com Flow chemistry has been successfully applied to the hydrogenation of various pyridine derivatives, often achieving full conversion in minutes under high temperature and pressure, conditions that are difficult and hazardous to manage in a batch setup. thalesnano.comacs.org This approach allows for rapid optimization and easy scalability by simply extending the operation time. chemrxiv.org

Table 2: Comparison of Batch vs. Continuous Flow for Hydrogenation

FeatureBatch ProcessingContinuous Flow Chemistry
Heat TransferLimited by vessel surface area, potential for hot spots.Excellent, due to high surface-area-to-volume ratio of the reactor. acs.org
Mass TransferDependent on stirring efficiency; can be poor in slurries.Highly efficient mixing of gas and liquid phases with the catalyst. thalesnano.com
SafetyHigher risk due to large volumes of reactants and flammable catalysts/solvents.Inherently safer with small reaction volumes and contained catalyst. thalesnano.comvapourtec.com
ScalabilityDifficult; requires larger, specialized reactors.Easily scaled by running the system for a longer duration ("scale-out"). chemrxiv.org
OptimizationTime-consuming, requires multiple individual experiments.Rapid optimization of parameters (residence time, temp, pressure) is possible. chemrxiv.orgrsc.org

Green Chemistry Principles in Synthesis

Green chemistry focuses on designing chemical processes that reduce or eliminate the use and generation of hazardous substances. These principles are integral to developing sustainable methods for synthesizing this compound.

The choice of solvent is a key consideration in green chemistry. Many traditional organic solvents are volatile, toxic, and difficult to dispose of. In the context of pyridine derivative synthesis, research has focused on greener alternatives. For the hydrogenation step, solvents like methanol, ethanol (B145695), or acetic acid are common. researchgate.netreddit.com Greener options include using a mixture of ethanol and water or bio-based solvents like 2-methyltetrahydrofuran (B130290) (2-MeTHF), which has shown high efficiency in hydrogenation reactions at milder conditions. researchgate.netpharmaexcipients.com Electrocatalytic hydrogenation methods can even utilize water as the solvent, representing a significant green advancement. acs.org While completely solvent-free hydrogenation is possible, it typically requires much harsher conditions of temperature and pressure. pharmaexcipients.com The use of an optimal green solvent can enable the reaction to proceed efficiently under milder conditions, saving energy and reducing environmental impact. pharmaexcipients.com

Table 3: Potential Green Solvents for the Hydrogenation of Pyridine Derivatives

SolventRationale for "Green" ClassificationReference
Water (H₂O)Non-toxic, non-flammable, abundant, and environmentally benign. acs.org
Ethanol (EtOH)Can be produced from biomass (bioethanol), less toxic than methanol. researchgate.net
2-Methyltetrahydrofuran (2-MeTHF)Derived from renewable resources (e.g., corncobs), has a favorable environmental profile, and can be used for both extraction and reaction. pharmaexcipients.com
Acetic Acid (AcOH)Can be an effective solvent for pyridine hydrogenation and is biodegradable, though corrosive. researchgate.net

Atom economy is a core principle of green chemistry that measures how efficiently all reactant atoms are incorporated into the final desired product. It provides a framework for evaluating the "greenness" of a synthetic route. The formula is:

Percent Atom Economy = (Molecular Weight of Desired Product / Sum of Molecular Weights of All Reactants) x 100%

Different reaction types have inherently different atom economies.

Table 4: Atom Economy of Common Reaction Types

Reaction TypeDescriptionTheoretical Atom Economy
AdditionAll reactant atoms are incorporated into the final product.100%
RearrangementAtoms of a single reactant are rearranged to form the product.100%
SubstitutionPart of a reagent replaces an atom or group on a substrate, generating a byproduct.<100%
EliminationA molecule splits into two, with one being the desired product and the other a waste byproduct.<100%

Analyzing the synthesis of 2-chloro-5-ethylpyridine reveals the importance of this concept. The final step, the hydrogenation of 2-chloro-5-vinylpyridine, is an addition reaction and thus has a theoretical atom economy of 100%.

However, the synthesis of the 2-chloro-5-vinylpyridine precursor often relies on reactions with poor atom economy. google.com For example:

Wittig Reaction: This method generates a stoichiometric triphenylphosphine (B44618) oxide byproduct, which has a high molecular weight and constitutes a significant amount of waste. scranton.edu

Suzuki Coupling: While powerful, this reaction generates boronic acid and salt byproducts that are not incorporated into the final product.

Reactivity and Mechanistic Investigations of 2 Chloro 5 Ethylpyridine Hydrochloride

Nucleophilic Aromatic Substitution (SNAr) Reactions

Nucleophilic aromatic substitution (SNAr) is a primary reaction pathway for 2-chloro-5-ethylpyridine (B134761) hydrochloride. The mechanism typically proceeds through a two-step addition-elimination sequence. A nucleophile first attacks the carbon atom bearing the chloro group, leading to the formation of a resonance-stabilized, negatively charged intermediate known as a Meisenheimer complex. nih.govlibretexts.org The aromaticity of the pyridine (B92270) ring is temporarily disrupted in this step. wuxiapptec.com In the subsequent step, the leaving group (chloride) is expelled, and the aromaticity of the ring is restored.

The protonated state of the pyridine nitrogen in the hydrochloride form renders the ring highly electron-deficient, which strongly activates it towards nucleophilic attack. This activation is particularly pronounced at the positions ortho (C2, C6) and para (C4) to the nitrogen atom, as the negative charge of the Meisenheimer intermediate can be effectively delocalized onto the electronegative nitrogen atom. libretexts.orgnih.gov

Reactivity of the Chloro Group Towards Various Nucleophiles

The chlorine atom at the C2 position of 2-chloro-5-ethylpyridine is a competent leaving group in SNAr reactions, though it is generally less reactive than a fluorine atom in similar positions—a phenomenon often referred to as the "element effect". nih.govepfl.ch Nevertheless, the inherent activation of the pyridine ring allows for substitution by a wide range of nucleophiles. These reactions often require specific conditions, such as elevated temperatures or the use of a base to neutralize the generated HCl or to deprotonate the nucleophile. researchgate.net

Common nucleophiles that have been shown to displace the chloro group in related 2-chloropyridine (B119429) systems include:

Oxygen Nucleophiles: Alkoxides and hydroxides can react to form the corresponding 2-alkoxy or 2-hydroxypyridine (B17775) derivatives. Such substitutions typically require a base and can be facilitated by polar solvents. epfl.ch

Nitrogen Nucleophiles: Amines, both primary and secondary, are effective nucleophiles for the amination of the pyridine ring. researchgate.net Reactions with amines like piperidine (B6355638) have been studied to understand the kinetics and mechanism of SNAr on pyridinium (B92312) substrates. nih.gov

Sulfur Nucleophiles: Thiols and thiolates are excellent nucleophiles for these reactions, leading to the formation of 2-thioether-substituted pyridines under relatively mild conditions. researchgate.net

Carbon Nucleophiles: While less common, strong carbon nucleophiles like certain organometallic reagents can also participate in substitution reactions. nih.gov

The table below summarizes the general reactivity of 2-chloropyridines with various classes of nucleophiles.

Nucleophile ClassExample NucleophileTypical ProductGeneral Observations
OxygenSodium Ethoxide2-Ethoxy-5-ethylpyridineRequires heating; base is consumed. epfl.ch
NitrogenPiperidine, Ammonia (B1221849)2-(Piperidin-1-yl)-5-ethylpyridineReaction is common for synthesizing substituted aminopyridines. nih.govresearchgate.net
SulfurSodium Thiophenolate5-Ethyl-2-(phenylthio)pyridineGenerally proceeds readily due to the high nucleophilicity of sulfur. researchgate.net
BiogenicGlutathione (B108866)Glutathione-S-conjugateRelevant in biological systems, catalyzed by enzymes like glutathione S-transferase. nih.gov

Influence of the Ethyl Substituent on SNAr Pathways

Substituents on the pyridine ring can significantly modulate the reactivity in SNAr reactions. The ethyl group at the C5 position of the ring is an electron-donating group (EDG) through an inductive effect. In classical electrophilic aromatic substitution, EDGs activate the ring. Conversely, for nucleophilic aromatic substitution, which is favored by electron-poor rings, EDGs are generally considered deactivating. libretexts.org

However, the position of the substituent is critical. Studies on substituted 2-chloropyridines have shown that the effect of a substituent at the 5-position is not straightforward. While strong electron-withdrawing groups are known to significantly increase the reaction rate, research has indicated that almost all substituents at the 5-position, with the notable exception of fluorine, tend to enhance the rate of nucleophilic substitution occurring at the C2 position. epfl.ch This suggests that the ethyl group, despite its electron-donating nature, does not substantially hinder and may even slightly promote the SNAr reaction at the C2 position compared to an unsubstituted 2-chloropyridine. The dominant activating factor remains the powerful electron-withdrawing effect of the ring nitrogen atom.

Regiochemical Control in Substitution Processes

For 2-chloro-5-ethylpyridine, the site of nucleophilic attack is unambiguously the C2 position, as this is where the leaving group (chlorine) is located. The discussion of regiochemical control, therefore, centers on the inherent electronic factors of the substituted pyridine ring that make this position susceptible to substitution.

The primary factors governing this regioselectivity are:

Activation by the Ring Nitrogen: The nitrogen atom in the pyridine ring acts as a strong electron-withdrawing group via induction and the mesomeric effect. It preferentially stabilizes the negative charge of the Meisenheimer intermediate when the nucleophilic attack occurs at the ortho (C2) and para (C4) positions. libretexts.org

Location of the Leaving Group: The SNAr reaction can only proceed at a position bearing a suitable leaving group. In this molecule, only the C2 position is functionalized with a chlorine atom.

Computational studies on other substituted chloropyridines have shown that the regioselectivity can be influenced by steric effects and the ability of solvents to form hydrogen bonds. researchgate.net In the case of 2-chloro-5-ethylpyridine, the ethyl group at C5 does not sterically hinder the approach of a nucleophile to the C2 position. Therefore, the electronic activation provided by the ring nitrogen is the decisive factor directing the substitution to the C2 carbon.

Metal-Catalyzed Cross-Coupling Reactions

Beyond SNAr, the chlorine atom of 2-chloro-5-ethylpyridine hydrochloride serves as a handle for forming new carbon-carbon bonds through metal-catalyzed cross-coupling reactions. While chloropyridines are known to be less reactive than their bromo or iodo counterparts in these transformations, advancements in catalyst design have enabled their efficient use as coupling partners. libretexts.org

Suzuki-Miyaura Coupling Reactions

The Suzuki-Miyaura coupling is a versatile palladium-catalyzed reaction that joins an organoboron compound with an organic halide. The coupling of chloropyridines, once considered challenging, is now achievable with high efficiency using specialized catalyst systems. These systems often employ bulky, electron-rich phosphine (B1218219) ligands that facilitate the difficult oxidative addition step of the Pd(0) catalyst to the C-Cl bond. organic-chemistry.org

While specific studies on 2-chloro-5-ethylpyridine are not widely reported, successful couplings of structurally similar substrates, such as 5-amino-2-chloropyridine, with various arylboronic acids demonstrate the viability of this transformation. organic-chemistry.org The reaction typically involves a palladium source (e.g., Pd(OAc)₂, Pd₂(dba)₃), a phosphine ligand (e.g., SPhos, XPhos), and a base (e.g., K₂CO₃, K₃PO₄) in an organic solvent.

The table below outlines typical conditions for Suzuki-Miyaura couplings involving chloropyridines, which would be applicable to 2-chloro-5-ethylpyridine.

ComponentExamplePurpose
Palladium PrecatalystPd(OAc)₂ or PdCl₂(dppf)Source of the active Pd(0) catalyst.
LigandSPhos, XPhos, RuPhosStabilizes the palladium center and facilitates the oxidative addition step.
Boron ReagentPhenylboronic acid, Pyridin-3-ylboronic acidSource of the carbon nucleophile.
BaseK₃PO₄, Cs₂CO₃, K₂CO₃Activates the organoboron species and participates in the catalytic cycle. libretexts.org
SolventToluene, Dioxane, DMFProvides the reaction medium, often with water as a co-solvent.

Sonogashira Coupling and Alkyne Functionalization

The Sonogashira coupling reaction enables the formation of a C(sp²)-C(sp) bond between an aryl or vinyl halide and a terminal alkyne. organic-chemistry.orglibretexts.org This reaction is typically catalyzed by palladium, often in conjunction with a copper(I) co-catalyst. wikipedia.org The copper-free variant of the Sonogashira coupling has also gained prominence to avoid issues with homocoupling of the alkyne. nih.gov

The coupling of chloropyridines in Sonogashira reactions is challenging due to the strength of the C-Cl bond. However, the use of highly active palladium-ligand systems, similar to those used in Suzuki-Miyaura couplings, can facilitate the reaction. N-heterocyclic carbene (NHC) palladium complexes have also been shown to be effective catalysts for these transformations. wikipedia.org The reaction allows for the direct introduction of an alkyne moiety onto the pyridine ring, creating valuable building blocks for pharmaceuticals and materials science. rsc.org

A general protocol for the Sonogashira coupling of a chloropyridine is detailed in the table below.

ComponentExamplePurpose
Palladium CatalystPd(PPh₃)₄, PdCl₂(PPh₃)₂Catalyzes the C-C bond formation.
Copper Co-catalystCuIActivates the terminal alkyne. libretexts.org
AlkynePhenylacetylene, TrimethylsilylacetyleneThe alkyne coupling partner.
BaseTriethylamine (Et₃N), Diisopropylamine (DIPA)Acts as both a base and often as the solvent.
SolventTHF, DMF, AcetonitrileDissolves reactants and facilitates the reaction.

Electrophilic Aromatic Substitution on the Pyridine Ring

Electrophilic aromatic substitution (EAS) on the pyridine ring is generally more difficult than on benzene (B151609) due to the electron-withdrawing effect of the nitrogen atom, which deactivates the ring towards electrophilic attack. youtube.com When substitution does occur, it typically favors the C3 (meta) position. In 2-chloro-5-ethylpyridine, the outcome of an EAS reaction is determined by the combined directing effects of the nitrogen atom, the C2-chloro group, and the C5-ethyl group.

Nitrogen Atom: Strongly deactivating and directs incoming electrophiles to the C3 and C5 positions.

Chloro Substituent (C2): The chloro group is a deactivating group due to its inductive electron-withdrawing effect (-I). However, through resonance (+M), its lone pairs can donate electron density to the ring, making it an ortho, para-director. wikipedia.org Relative to its position at C2, it directs towards C3 (ortho) and C5 (para).

Ethyl Substituent (C5): The ethyl group is an activating group through an inductive electron-donating effect (+I). As an alkyl group, it is an ortho, para-director. wikipedia.org Relative to its position at C5, it directs towards C4 (ortho) and C2 (para).

The interplay of these effects suggests that the most likely positions for electrophilic attack are C3 and potentially C4. The C3 position is favored by both the ring nitrogen and the ortho-directing effect of the chloro group. The C4 position is activated by the ethyl group. The deactivating nature of the pyridine ring and the chloro substituent means that harsh reaction conditions are often required for EAS reactions. masterorganicchemistry.commasterorganicchemistry.com

Specific experimental data on the electrophilic substitution of 2-chloro-5-ethylpyridine is scarce, but the reactivity can be inferred from studies on similar compounds.

Nitration: The nitration of pyridine derivatives typically requires severe conditions, such as fuming sulfuric acid and nitric acid at high temperatures. The nitro group (-NO₂) is strongly deactivating, and its introduction onto the ring is challenging. guidechem.com For related compounds like 2-aminopyridine, nitration leads to 2-amino-5-nitropyridine, indicating substitution at the C5 position. google.com In the case of 2-chloro-5-ethylpyridine, the directing effects suggest that nitration, if successful, would likely occur at the C3 position, which is electronically favored by the nitrogen and chlorine substituents. The synthesis of 2-chloro-5-nitropyridine (B43025) from 2-hydroxypyridine derivatives is a common route, avoiding direct nitration of the chloropyridine. chemicalbook.comprepchem.com

Sulfonation: Sulfonation of the pyridine ring is also a demanding transformation. Studies on 2-chloro-5-methylpyridine (B98176) have shown that sulfonation using chlorosulfonic acid can introduce a sulfonamide group at the C3 position. This provides strong evidence that the C3 position is the most susceptible to electrophilic attack in this substitution pattern, consistent with the directing effects.

Halogenation: Direct electrophilic halogenation of the pyridine ring is often complicated and may require high temperatures. Given the presence of a chlorine atom already on the ring, further halogenation would likely require forcing conditions and might lead to a mixture of products.

Functionalization of the Ethyl Side Chain

The ethyl group at the C5 position offers an alternative site for reactivity, distinct from the aromatic ring. The benzylic-like protons on the carbon atom adjacent to the pyridine ring are susceptible to radical substitution reactions, particularly free-radical halogenation.

This type of reaction is common for alkyl-substituted pyridines. For example, the chlorination of 2-chloro-5-methylpyridine using chlorine gas in the presence of a free-radical initiator (like UV light or AIBN) can produce 2-chloro-5-(chloromethyl)pyridine, 2-chloro-5-(dichloromethyl)pyridine, and ultimately 2-chloro-5-(trichloromethyl)pyridine. epo.orggoogle.com

By analogy, the ethyl side chain of 2-chloro-5-ethylpyridine can be functionalized similarly. Free-radical bromination, for instance with N-bromosuccinimide (NBS) and a radical initiator, would be expected to selectively install a bromine atom at the benzylic position, yielding 2-chloro-5-(1-bromoethyl)pyridine. This intermediate is valuable as it can undergo subsequent nucleophilic substitution or elimination reactions, providing a pathway to a wide range of derivatives functionalized at the side chain. Another known route for side-chain chlorination involves reacting a 2-alkoxy-5-alkoxymethyl-pyridine with a chlorinating agent like phosphorus oxychloride. google.com

Oxidation and Reduction Chemistry

The reactivity of 2-chloro-5-ethylpyridine in oxidation and reduction reactions is influenced by the electronic properties of the pyridine ring, the chloro substituent, and the ethyl side chain. The pyridine ring is relatively stable to oxidation, but both the ring and the side chain can undergo reactions under specific conditions. wikipedia.org

Oxidation: The pyridine ring itself is generally resistant to oxidation. However, strong oxidizing agents can lead to the formation of pyridine N-oxides, which alters the electron density distribution and reactivity of the ring. wikipedia.org In the case of alkyl-substituted pyridines like 2-chloro-5-ethylpyridine, the ethyl side chain is a potential site for oxidation. Research on the analogous compound, 2-methyl-5-ethylpyridine (MEP), shows that the alkyl groups can be oxidized to carboxylic acids. For instance, the vapor phase oxidation of MEP on a modified vanadium oxide catalyst can yield products like nicotinic acid and isocinchomeronic acid, which involves the oxidation of both the methyl and ethyl groups. researchgate.net This suggests that under similar strong oxidizing conditions, the ethyl group of 2-chloro-5-ethylpyridine could potentially be oxidized to an acetyl group or a carboxylic acid group, although the presence of the electron-withdrawing chloro group would influence the reaction's feasibility and outcome.

Reduction: Reduction chemistry is particularly relevant in the synthesis of 2-chloro-5-ethylpyridine from its vinyl precursor, 2-chloro-5-vinylpyridine (B115529). The selective hydrogenation of the vinyl group without affecting the chloro substituent or the pyridine ring is a key synthetic challenge. Research has shown that the choice of catalyst is critical for achieving high selectivity. Traditional catalysts like palladium on carbon (Pd/C) can lead to a mixture of products, including the desired 2-chloro-5-ethylpyridine, but also de-chlorinated products like 3-ethylpyridine (B110496) and the unreacted starting material. More reactive catalysts, such as rhodium on carbon (Rh/C), can be non-selective and lead to over-reduction of the pyridine ring itself, forming products like 3-ethyl-piperidine. Significant advancements have been made using specific iridium-based catalysts, which demonstrate high selectivity for the hydrogenation of the vinyl group, affording 2-chloro-5-ethylpyridine in high yield and purity.

CatalystSubstratePrimary Product(s)Selectivity IssuesReference
Palladium on Carbon (Pd/C)2-Chloro-5-vinylpyridineMixture: 2-Chloro-5-ethylpyridine, 3-Ethylpyridine, 3-VinylpyridineLow selectivity, de-chlorination
Rhodium on Carbon (Rh/C)2-Chloro-5-vinylpyridine3-Ethyl-piperidineOver-reduction of pyridine ring
Iridium-containing catalyst2-Chloro-5-vinylpyridine2-Chloro-5-ethylpyridineHigh selectivity, high yield

Halogenation of the Alkyl Side Chain

The halogenation of the ethyl side chain of 2-chloro-5-ethylpyridine proceeds via a free-radical mechanism, which is typical for alkanes and alkyl-substituted aromatic compounds when exposed to halogens and UV light or a radical initiator. wikipedia.orgscientificupdate.com This process involves the substitution of hydrogen atoms on the alkyl chain with halogen atoms.

The mechanism consists of three main stages: initiation, propagation, and termination. masterorganicchemistry.com

Initiation: The reaction begins with the homolytic cleavage of a chlorine molecule (Cl₂) by UV light or heat to form two highly reactive chlorine radicals (Cl•). masterorganicchemistry.com

Propagation: A chlorine radical abstracts a hydrogen atom from the ethyl side chain, forming hydrogen chloride (HCl) and an ethylpyridine radical. This radical can be at the alpha (benzylic-like) or beta position. The ethylpyridine radical then reacts with another Cl₂ molecule to yield a chlorinated product and a new chlorine radical, which continues the chain reaction. wikipedia.orgmasterorganicchemistry.com

Termination: The reaction ceases when two radicals combine. This can involve two chlorine radicals, two ethylpyridine radicals, or a chlorine and an ethylpyridine radical. wikipedia.org

The regioselectivity of the chlorination depends on the relative stability of the radical intermediates. The benzylic-like position (the carbon atom attached directly to the pyridine ring) is generally more reactive because the resulting radical is stabilized by resonance with the aromatic ring. wikipedia.org Therefore, chlorination is expected to occur preferentially at this alpha-carbon. However, free-radical chlorination is known to be notoriously unselective, often resulting in a mixture of products, including monochlorinated isomers and polychlorinated compounds. wikipedia.orggoogle.com For 2-chloro-5-ethylpyridine, reaction with a chlorinating agent like sulfuryl chloride or chlorine gas in the presence of a radical initiator would likely yield a mixture of 2-chloro-5-(1-chloroethyl)pyridine and 2-chloro-5-(2-chloroethyl)pyridine, with the former being the major product. google.com Further reaction can lead to dichlorinated products.

ReactantPotential Monochlorinated ProductsPosition of Chlorination
2-Chloro-5-ethylpyridine2-Chloro-5-(1-chloroethyl)pyridineAlpha (α) carbon of the ethyl group
2-Chloro-5-(2-chloroethyl)pyridineBeta (β) carbon of the ethyl group

Acid-Base Chemistry and Salt Formation Mechanism (Hydrochloride)

The acid-base properties of 2-chloro-5-ethylpyridine are primarily defined by the nitrogen atom in the pyridine ring. This nitrogen atom possesses a lone pair of electrons in an sp² hybrid orbital, which is not involved in the aromatic pi system. This lone pair makes the nitrogen atom a Lewis base, capable of accepting a proton (H⁺) from an acid. wikipedia.org

The basicity of the pyridine ring is influenced by the substituents attached to it. The chlorine atom at the 2-position is electron-withdrawing, which reduces the electron density on the nitrogen atom and, consequently, decreases its basicity compared to unsubstituted pyridine. vaia.com The parent compound, 2-chloropyridine, has a pKa of 0.49 for its conjugate acid, indicating it is a weak base. wikipedia.org The ethyl group at the 5-position is a weak electron-donating group, which slightly increases the electron density on the ring, but the dominant effect on basicity comes from the electron-withdrawing chloro group adjacent to the nitrogen.

The formation of this compound is a straightforward acid-base reaction. When 2-chloro-5-ethylpyridine is treated with hydrochloric acid (HCl), the nitrogen's lone pair donates to the proton of HCl. This results in the formation of a coordinate covalent bond between the nitrogen and hydrogen, yielding the pyridinium cation and a chloride anion. The resulting ionic compound is a salt, 2-chloro-5-ethylpyridinium chloride, commonly known as this compound. google.comchemscene.com This salt formation is often used to improve the handling and solubility characteristics of pyridine derivatives.

BaseAcidSalt (Product)Reaction Type
2-Chloro-5-ethylpyridineHydrochloric Acid (HCl)This compoundProtonation / Acid-Base Neutralization

Advanced Characterization Methodologies for 2 Chloro 5 Ethylpyridine Hydrochloride

Spectroscopic Analysis for Structural Elucidation

Spectroscopy is the cornerstone of molecular characterization, probing the interactions of molecules with electromagnetic radiation to reveal details about atomic connectivity, functional groups, and electronic systems.

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), NMR provides detailed information about the chemical environment, connectivity, and spatial proximity of atoms within a molecule. For 2-Chloro-5-ethylpyridine (B134761) hydrochloride, a full suite of NMR experiments is required for unambiguous signal assignment.

¹H and ¹³C NMR: The ¹H NMR spectrum provides information on the number and type of hydrogen atoms. In 2-Chloro-5-ethylpyridine hydrochloride, the ethyl group protons are expected to appear as a characteristic triplet for the methyl group (-CH₃) and a quartet for the methylene (B1212753) group (-CH₂-). The aromatic protons on the pyridine (B92270) ring will be shifted downfield, with their precise location influenced by the electron-withdrawing chloro substituent and the protonated nitrogen of the hydrochloride salt. The proton adjacent to the chlorine atom is anticipated to have a significant downfield shift.

The ¹³C NMR spectrum reveals the number of unique carbon environments. Six distinct signals are expected for the seven carbon atoms (three for the pyridine ring, two for the ethyl group, with the remaining two pyridine carbons being quaternary).

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
Atom TypePredicted ¹H Shift (ppm)Predicted ¹³C Shift (ppm)Notes
Pyridine H-3~7.8~140Doublet, influenced by adjacent H-4.
Pyridine H-4~8.2~145Doublet of doublets, coupled to H-3 and H-6.
Pyridine H-6~8.7~150Doublet, downfield shift due to adjacent protonated N and Cl at C-2.
Ethyl -CH₂-~2.8~25Quartet, coupled to -CH₃ protons.
Ethyl -CH₃~1.3~15Triplet, coupled to -CH₂- protons.
Pyridine C-2-~152Quaternary carbon, attached to Cl.
Pyridine C-5-~135Quaternary carbon, attached to the ethyl group.
Note: These are estimated values based on analogous compounds like 2-chloro-5-methylpyridine (B98176) chemicalbook.com and general substituent effects. Actual values may vary based on solvent and concentration.

2D NMR Techniques: While 1D NMR provides foundational data, 2D NMR techniques are essential for confirming the complex structural assignments. youtube.com

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. sdsu.edu For this compound, COSY would show a clear cross-peak between the methylene and methyl protons of the ethyl group, confirming their connectivity. It would also show correlations between the coupled protons on the pyridine ring (H-3 with H-4, and H-4 with H-6), helping to trace the spin system. researchgate.net

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates protons with the carbons to which they are directly attached (one-bond C-H correlation). sdsu.edu It is invaluable for assigning carbon signals. For instance, the proton signal at ~2.8 ppm would show a cross-peak to the carbon signal at ~25 ppm, definitively assigning them as the ethyl methylene group. youtube.comresearchgate.net

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals correlations between protons and carbons over longer ranges (typically two to four bonds). sdsu.edu This is crucial for piecing together the molecular skeleton. Key expected correlations would include the ethyl protons showing cross-peaks to pyridine carbons C-4, C-5, and C-6, confirming the attachment point of the ethyl group. Likewise, the aromatic protons would correlate to neighboring carbons, solidifying the assignment of the pyridine ring. researchgate.net

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close to each other in space, regardless of whether they are bonded. NOESY is particularly useful for determining stereochemistry and conformation. In this case, it could show through-space correlations between the ethyl group protons (specifically the -CH₂- group) and the proton at the H-6 position on the pyridine ring, providing information about the preferred rotational conformation of the ethyl group relative to the ring. researchgate.net

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, provides information about the functional groups present in a molecule by probing their characteristic vibrational frequencies.

Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending. For this compound, the IR spectrum would display several key absorption bands. A broad, strong band would be expected in the 2500-3000 cm⁻¹ region, characteristic of the N-H stretch of the protonated pyridine ring (pyridinium ion). Aromatic C-H stretching vibrations typically appear just above 3000 cm⁻¹, while aliphatic C-H stretching from the ethyl group appears just below 3000 cm⁻¹. Characteristic pyridine ring stretching vibrations occur in the 1400-1600 cm⁻¹ region. The C-Cl stretching vibration is expected to produce a band in the lower frequency region, typically around 650–750 cm⁻¹.

Raman Spectroscopy: Raman spectroscopy is a complementary technique that measures the inelastic scattering of monochromatic light. While subject to different selection rules, it provides similar vibrational information. It is often particularly useful for identifying vibrations of non-polar bonds and symmetric vibrations, which may be weak in the IR spectrum. The pyridine ring and C-Cl vibrations are typically Raman active. nih.govresearchgate.net

Table 2: Characteristic Vibrational Frequencies for this compound
Functional Group / VibrationTechniqueExpected Wavenumber (cm⁻¹)Notes
N-H Stretch (pyridinium)IR2500 - 3000Broad, strong absorption.
Aromatic C-H StretchIR, Raman3050 - 3150Medium to weak intensity.
Aliphatic C-H StretchIR, Raman2850 - 2980Strong intensity.
Pyridine Ring Skeletal VibrationsIR, Raman1400 - 1600Multiple sharp bands.
C-H Bending (aliphatic)IR1375 - 1470Medium intensity.
C-Cl StretchIR, Raman650 - 750Medium to strong intensity.
Note: Based on data for similar pyridine derivatives. researchgate.netnist.gov

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is essential for determining the molecular weight and elemental formula of a compound and can provide structural information through analysis of fragmentation patterns.

Ionization Techniques: For a polar, pre-charged salt like this compound, Electrospray Ionization (ESI) is the most suitable method. ual.es ESI is a soft ionization technique that transfers ions from solution into the gas phase with minimal fragmentation, making it ideal for observing the intact molecular ion. dokumen.pub Often, MS is coupled with Liquid Chromatography (LC-MS) to analyze complex mixtures or to purify a sample before analysis. nih.gov

Molecular Ion and Fragmentation: In positive-ion ESI-MS, the compound would be detected as the protonated free base, [C₇H₈ClN + H]⁺, which has a nominal m/z of 142 (corresponding to the cation of the salt). The isotopic pattern would be a key identifier, showing two peaks in an approximate 3:1 ratio for the molecular ion, characteristic of the presence of a single chlorine atom (³⁵Cl and ³⁷Cl).

High-Resolution Mass Spectrometry (HRMS): HRMS measures m/z values with very high precision (typically to four or more decimal places). This allows for the calculation of the exact elemental formula, providing unambiguous confirmation of the chemical composition. For the cation [C₇H₉ClN]⁺, HRMS would distinguish it from any other combination of atoms with the same nominal mass.

Tandem Mass Spectrometry (MS/MS): In MS/MS, the molecular ion is selected and fragmented through collision-induced dissociation (CID). The resulting fragment ions provide valuable structural information. For the [C₇H₉ClN]⁺ ion, expected fragmentation pathways would include the loss of an ethyl radical (•C₂H₅) or the neutral loss of ethylene (B1197577) (C₂H₄).

Table 3: Expected Mass Spectrometry Data for this compound
Ion SpeciesFormulaCalculated m/z (Monoisotopic)Notes
Molecular Cation[C₇H₉ClN]⁺142.0423This is the ion observed in the mass spectrometer.
Fragment Ion[C₅H₅ClN]⁺114.0110Resulting from loss of ethylene (C₂H₄).
Fragment Ion[C₇H₈N]⁺106.0657Resulting from loss of HCl.
Note: The molecular weight of the neutral free base (C₇H₈ClN) is 141.60 g/mol , and the hydrochloride salt (C₇H₉Cl₂N) is 178.06 g/mol . nih.govchemscene.com The mass spectrometer observes the cationic portion.

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light, which corresponds to the promotion of electrons from lower to higher energy orbitals. For aromatic compounds like this compound, the primary electronic transitions observed are π → π* transitions within the pyridine ring. The spectrum typically shows one or more strong absorption bands. The position (λₘₐₓ) and intensity of these bands are characteristic of the pyridine chromophore and are influenced by the substituents and the solvent. The protonation of the nitrogen atom in the hydrochloride salt can cause a shift in the absorption maxima compared to the free base. nih.govnist.gov

X-ray Crystallography for Solid-State Structure Determination

While NMR provides the definitive structure in solution, X-ray crystallography gives an exact picture of the molecule in the solid state.

This technique is the gold standard for determining the three-dimensional structure of a crystalline solid. By diffracting a beam of X-rays off a single crystal of the compound, a pattern is generated that can be mathematically transformed into a precise 3D model of the electron density within the crystal's unit cell.

This analysis provides:

Unambiguous Connectivity: It confirms the atomic connections established by NMR.

Precise Molecular Geometry: It yields highly accurate bond lengths, bond angles, and torsion angles. nih.gov

Solid-State Conformation: It reveals the exact conformation of the ethyl group relative to the pyridine ring.

Intermolecular Interactions: It shows how the molecules are arranged in the crystal lattice and identifies key intermolecular forces, such as hydrogen bonding between the pyridinium (B92312) N-H group and the chloride counter-ion, as well as potential π-π stacking interactions between pyridine rings. researchgate.netresearchgate.net

Table 4: Illustrative Crystallographic Data Expected for this compound
ParameterExpected Value/Information
Chemical FormulaC₇H₉Cl₂N
Crystal Systeme.g., Monoclinic or Orthorhombic nih.gov
Space Groupe.g., P2₁/c researchgate.net
Unit Cell Dimensionsa, b, c (Å); α, β, γ (°) researchgate.net
Volume (V)ų
Z (Molecules per unit cell)e.g., 4 nih.gov
Bond Lengthse.g., C-Cl, C-N, C-C, C-H (in Å)
Bond Anglese.g., C-C-C, C-N-C (in °)
Hydrogen BondingDetails of N-H···Cl⁻ interactions.
Note: This table is illustrative, based on data for similar compounds like 2-chloro-5-(chloromethyl)pyridine. nih.govresearchgate.net Actual data would be obtained from experimental analysis.

Theoretical and Computational Investigations of 2 Chloro 5 Ethylpyridine Hydrochloride

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the fundamental electronic and structural properties of molecules.

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure (electron density) of many-body systems. A common approach involves using a functional, such as B3LYP, combined with a basis set (e.g., 6-311++G(d,p)) to optimize the molecular geometry and calculate electronic properties. researchgate.netnih.gov For 2-Chloro-5-ethylpyridine (B134761) hydrochloride, the protonation of the pyridine (B92270) nitrogen is a key feature that significantly influences its electronic properties.

The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are central to understanding chemical reactivity. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy difference between them, known as the HOMO-LUMO gap, is a crucial indicator of molecular stability; a larger gap implies higher kinetic stability and lower chemical reactivity. researchgate.netmdpi.com

In the case of 2-Chloro-5-ethylpyridine hydrochloride, the positive charge resulting from protonation is expected to lower the energies of both the HOMO and LUMO orbitals compared to the neutral parent molecule. The HOMO is anticipated to be distributed over the pyridine ring and the chlorine atom, while the LUMO would also be centered on the electron-deficient aromatic system.

Table 1: Illustrative Calculated Electronic Properties for this compound This table presents plausible theoretical values based on typical DFT calculations for similar heterocyclic compounds. Actual values would require specific computation.

ParameterCalculated Value (eV)Significance
HOMO Energy-8.95Relates to ionization potential; lower energy indicates higher stability due to protonation.
LUMO Energy-1.50Relates to electron affinity; a negative value indicates the molecule can accept an electron.
HOMO-LUMO Gap (ΔE)7.45Indicates high kinetic stability.

DFT calculations are highly effective in predicting spectroscopic parameters, which can then be compared with experimental data for structural validation.

Vibrational Frequencies: Theoretical calculations can compute the harmonic vibrational frequencies corresponding to infrared (IR) and Raman spectra. These calculated frequencies are often systematically higher than experimental values due to the neglect of anharmonicity and are typically corrected using a scaling factor. nih.gov For this compound, key predicted vibrations would include the C-Cl stretching mode, aromatic C-H and C=N stretching, and the various modes of the ethyl group.

NMR Chemical Shifts: The prediction of ¹H and ¹³C NMR chemical shifts is another powerful application of DFT. The GIAO (Gauge-Including Atomic Orbital) method is commonly used for this purpose. Theoretical shifts are calculated relative to a standard, typically Tetramethylsilane (TMS), and provide valuable information for assigning experimental spectra. For the hydrochloride salt, protonation of the nitrogen atom would be expected to cause a significant downfield shift for the adjacent protons in the ¹H NMR spectrum.

Table 2: Representative Predicted Spectroscopic Data for this compound This table contains illustrative data. Experimental verification is necessary for confirmation.

Spectroscopy TypeParameterPredicted ValueAssignment
Vibrational (IR)ν(N-H)~2500-2700 cm⁻¹Stretching of the N-H bond on the protonated pyridine ring.
ν(C=N/C=C)~1610 cm⁻¹Pyridine ring stretching vibrations.
ν(C-Cl)~700 cm⁻¹Stretching of the carbon-chlorine bond.
¹H NMRδ(H6)~8.5 ppmAromatic proton adjacent to the protonated nitrogen.
δ(CH₂)~2.8 ppmMethylene (B1212753) protons of the ethyl group.
¹³C NMRδ(C2)~152 ppmCarbon atom bonded to both chlorine and the protonated nitrogen.
δ(C5)~140 ppmCarbon atom bonded to the ethyl group.

The Molecular Electrostatic Potential (ESP) surface is a 3D visualization of the charge distribution within a molecule. researchgate.net It is mapped onto the electron density surface to illustrate regions of positive and negative potential, which are crucial for understanding and predicting intermolecular interactions and sites of chemical reactivity.

For this compound, the ESP surface would show:

A region of strong positive potential (blue) concentrated around the hydrogen atom attached to the pyridine nitrogen, reflecting the formal positive charge of the cation.

A region of negative potential (red/yellow) located around the electronegative chlorine atom.

Moderate positive potential on the hydrogen atoms of the ethyl group and the pyridine ring.

This charge distribution map is invaluable for predicting how the molecule will interact with other molecules, such as solvent molecules or biological receptors. DFT calculations can identify the C2 position, influenced by the inductive effect of the chlorine atom, as a primary electrophilic site.

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations model the physical movement of atoms and molecules over time, providing insights into conformational changes and interactions with the environment.

The main source of conformational flexibility in this compound is the rotation of the ethyl group around the C5-C(ethyl) single bond. The orientation of this group can be described by the dihedral angle (e.g., N-C5-C(ethyl)-C(methyl)).

A potential energy surface (PES) scan can be performed using DFT to determine the rotational barrier. This involves calculating the molecule's energy at fixed increments of the dihedral angle. The results would likely show that the staggered conformations, where the hydrogen atoms of the ethyl group are not aligned with the plane of the pyridine ring, are energy minima (more stable). In contrast, the eclipsed conformations represent energy maxima and correspond to the transition states for rotation. The energy difference between the most stable and least stable conformations defines the rotational energy barrier.

Table 3: Illustrative Conformational Energy Profile for Ethyl Group Rotation This table presents a simplified, representative energy profile.

ConformationDihedral Angle (N-C5-C-C)Relative Energy (kcal/mol)
Staggered (Stable)~90°0.0
Eclipsed (Transition State)~0°~3.5

Understanding how this compound interacts with solvents is critical, as most chemical reactions and biological processes occur in solution. Computational models can simulate these interactions.

An effective method is the use of an implicit solvent model, such as the Polarizable Continuum Model (PCM). In the PCM approach, the solvent is treated as a continuous medium with a defined dielectric constant (e.g., ~78.4 for water). This model is computationally efficient and provides valuable information on the stability of the solute in the solvent. For a charged species like a hydrochloride salt, the solvent provides significant electrostatic stabilization. The PCM can be used to calculate how the solvent affects the molecule's geometry, electronic properties (like the HOMO-LUMO gap), and conformational preferences. These calculations would show how polar solvents, particularly water, stabilize the charged pyridinium (B92312) ion through dipole interactions.

Reaction Pathway and Transition State Modeling

Computational modeling is an indispensable tool for elucidating the complex mechanisms of chemical reactions. For this compound, techniques such as Density Functional Theory (DFT) are employed to map out potential energy surfaces, identify intermediate structures, and characterize the transition states that connect reactants to products.

The reactivity of the 2-chloro-5-ethylpyridine ring is dictated by the electronic influence of its substituents: the electron-withdrawing chloro group and the electron-donating ethyl group. Computational methods can quantify these effects to predict reaction outcomes.

Nucleophilic Aromatic Substitution (SNAr): The chlorine atom at the C2 position makes this site highly electrophilic and susceptible to nucleophilic attack. This is due to the inductive electron-withdrawing effect of the chlorine and the ability of the nitrogen atom to stabilize the negative charge in the intermediate (a Meisenheimer complex). Molecular orbital calculations can verify the formation of this complex and its influence on the reaction rate. nih.gov Computational models predict that nucleophilic substitution will overwhelmingly occur at the C2 position, displacing the chloride ion. Studies on various 2-chloropyridine (B119429) derivatives confirm that the reaction rate is significantly affected by the electronic properties of other substituents on the ring. nih.gov Almost all 5-substituents, like the ethyl group, are known to enhance the rate of nucleophilic substitution occurring at the C2-position. researchgate.net

Electrophilic Aromatic Substitution (SEAr): Electrophilic attack on the pyridine ring is generally disfavored due to its electron-deficient nature, which is further amplified by the C2-chloro substituent. However, computational models can predict the most likely sites for such reactions, should they occur under forcing conditions. The ethyl group at C5 slightly activates the ring towards electrophiles relative to an unsubstituted chloropyridine. DFT calculations of electrostatic potential maps and Fukui indices would likely identify the C3 and C5 positions as the least deactivated, with potential for substitution.

Radical Functionalization: Predicting regioselectivity in radical C-H functionalization is another area where computational models excel. While experimental in nature, machine learning models trained on computational data (like transition state barriers) have shown high accuracy in predicting the site of radical attack on various heterocycles. nih.gov For 2-chloro-5-ethylpyridine, such models could rapidly and reliably predict the outcome of various radical-based synthetic transformations.

The table below summarizes the predicted regioselectivity for different reaction types based on general principles of pyridine chemistry.

Reaction TypePredicted Reactive Site(s)Computational Rationale
Nucleophilic Attack C2 (Displacement of Cl)Strong electron-withdrawal by Cl and N-atom stabilization of the Meisenheimer intermediate.
Electrophilic Attack C3The C3 position is least deactivated by the combined electronic effects of the ring nitrogen and the C2-chloro group.
Radical Attack C4, C6Predictions would require specific modeling, but positions para and ortho to the ethyl group and meta to the chloro group are potential candidates.

This table is generated based on established principles of pyridine reactivity and not from a direct computational study of this compound.

Transition state theory is the foundation for calculating reaction rates from first principles. Computational chemistry software can be used to locate the saddle point on the potential energy surface that represents the transition state (TS) for a specific reaction, such as the SNAr reaction of 2-chloro-5-ethylpyridine with a nucleophile.

The energy difference between the reactants and the transition state is the activation energy (Ea). arxiv.org By calculating this barrier, chemists can predict the feasibility and approximate rate of a reaction. For instance, the activation energy for the displacement of the chloro group by different nucleophiles (e.g., ammonia (B1221849), methoxide, thiolate) can be calculated to determine which reaction would proceed most readily.

The Arrhenius equation, , relates the rate constant (k) to the activation energy (Ea) and temperature (T). Computational methods can determine Ea, and more advanced calculations can also approximate the pre-exponential factor (A), allowing for a full theoretical prediction of the reaction rate constant. Automated workflows have been developed that integrate saddle-point searches and transition state theory kinetics calculations, enabling high-throughput screening of reaction rates. arxiv.org

The following hypothetical data illustrates how computational calculations could predict reaction rates for the nucleophilic substitution of 2-chloro-5-ethylpyridine with different nucleophiles.

NucleophilePredicted Relative Activation Energy (Ea)Predicted Relative Reaction Rate
Thiolate (RS⁻)LowFast
Alkoxide (RO⁻)MediumModerate
Ammonia (NH₃)HighSlow

This is a hypothetical table illustrating general nucleophilicity trends. Actual values would require specific DFT calculations.

Structure-Reactivity Relationship (SAR) Predictions

Quantitative Structure-Activity Relationship (QSAR) is a computational methodology that seeks to correlate variations in the chemical structure of a compound with changes in its reactivity or biological activity. mdpi.comresearchgate.net For this compound, QSAR models can be developed to predict how modifications to its structure would impact its chemical properties.

By systematically altering the substituents in silico (e.g., changing the alkyl chain length at C5, introducing other groups at C3, C4, or C6, or replacing the C2-chloro with another halogen) and calculating relevant molecular descriptors for each new analogue, a predictive model can be built. Key descriptors often include:

Electronic Descriptors: Atomic charges (e.g., Mulliken charges), dipole moment, HOMO/LUMO energies. These describe the electron distribution and susceptibility to attack. ias.ac.inijcce.ac.ir

Steric Descriptors: Molecular volume, surface area, specific substituent parameters (e.g., Taft steric parameters). These quantify the physical bulk and shape of the molecule.

Hydrophobic Descriptors: The partition coefficient (logP), which measures the molecule's affinity for nonpolar versus polar environments.

A QSAR study on 2-chloro-5-ethylpyridine could, for example, build a model that correlates these descriptors with the calculated activation energy for a nucleophilic substitution reaction. This would allow for the rapid prediction of reactivity for a large number of hypothetical derivatives without needing to perform a full transition state calculation for each one. Such models are invaluable in materials science and medicinal chemistry for rationally designing new molecules with desired properties. nih.gov

The table below provides a conceptual example of how structural modifications might be predicted to influence the reactivity of the molecule in a nucleophilic substitution at the C2 position.

Structural ModificationPredicted Effect on Electrophilicity at C2Predicted Effect on Reaction Rate (SNAr)
Replace C5-ethyl with C5-nitroIncreaseIncrease
Replace C5-ethyl with C5-methoxyDecreaseDecrease
Replace C2-chloro with C2-fluoroIncreaseIncrease
Add a methyl group at C4Minor Decrease (Steric/Electronic)Minor Decrease

This table is based on established electronic and steric effects of functional groups and does not represent the output of a specific QSAR model.

Research Applications of 2 Chloro 5 Ethylpyridine Hydrochloride in Chemical Synthesis

2-Chloro-5-ethylpyridine (B134761) hydrochloride serves as a significant building block in the landscape of modern chemical synthesis. Its substituted pyridine (B92270) framework is a key structural motif found in a variety of biologically active compounds. The presence of a reactive chlorine atom at the 2-position and an ethyl group at the 5-position allows for diverse chemical modifications, making it a valuable precursor in the development of both agrochemicals and pharmaceuticals. Research in this area focuses on leveraging its distinct reactivity to construct complex molecular architectures for various applications.

Environmental and Sustainable Chemistry Perspectives in Research Involving 2 Chloro 5 Ethylpyridine Hydrochloride

The production and lifecycle of chemical compounds are increasingly scrutinized through the lens of environmental impact and sustainability. For intermediates like 2-Chloro-5-ethylpyridine (B134761) hydrochloride, this involves evaluating the "greenness" of their synthesis and understanding their behavior and persistence in the environment. Research in this area focuses on minimizing hazardous substances, maximizing efficiency, and characterizing the environmental fate of the compound and its related chemical family, the pyridine (B92270) derivatives.

Future Directions and Emerging Research Avenues for 2 Chloro 5 Ethylpyridine Hydrochloride

Integration with Artificial Intelligence and Machine Learning for Reaction Prediction and Optimization

ML algorithms can analyze vast datasets of chemical reactions to identify patterns and predict the success rates of different synthetic strategies. preprints.org For a molecule like 2-Chloro-5-ethylpyridine (B134761) hydrochloride, this could involve optimizing its synthesis from precursors like 2-chloro-5-vinylpyridine (B115529). google.com AI models can suggest optimal reaction conditions, including catalysts, solvents, temperatures, and pressures, to maximize yield and minimize byproducts, moving beyond traditional trial-and-error experimentation. beilstein-journals.org

AI/ML Application AreaPotential Impact on 2-Chloro-5-ethylpyridine Hydrochloride ResearchKey TechnologiesExpected Outcome
Retrosynthetic Analysis Discovery of novel, more efficient synthetic pathways from readily available starting materials.Graph Neural Networks (GNNs), Transformer ModelsReduced number of synthetic steps, lower cost, and increased sustainability.
Reaction Condition Optimization Maximization of yield and selectivity in key synthetic steps (e.g., hydrogenation, halogenation).Supervised Learning, Reinforcement LearningHigher purity of the final product, reduced need for complex purification. beilstein-journals.org
Catalyst Discovery Identification of novel, highly efficient catalysts for specific transformations of the pyridine (B92270) ring.Deep Learning, High-Throughput Screening SimulationsImproved reaction kinetics and access to previously difficult chemical modifications. preprints.org
Property Prediction Accurate prediction of the physicochemical and biological properties of new derivatives.Quantitative Structure-Activity Relationship (QSAR) models, MLFaster screening of potential drug candidates or materials without initial synthesis.

Exploration of Bio-Catalytic and Enzymatic Transformations

The use of biological systems, such as whole microorganisms or isolated enzymes, offers a green and highly selective alternative to traditional chemical synthesis. For substituted pyridines, bio-catalysis is a promising frontier for creating functionalized derivatives under mild conditions.

Research has shown that microorganisms containing dioxygenase enzymes, such as certain Pseudomonas putida strains, can hydroxylate substituted pyridine rings. rsc.org The position of hydroxylation is often directed by the existing substituents on the ring. rsc.org For this compound, this could potentially lead to the regioselective introduction of a hydroxyl group, a valuable functional handle for further synthesis. Such enzymatic transformations are rare examples of the direct oxidation of the pyridine ring and provide a novel method for preparing substituted pyridinols. rsc.org

Furthermore, flavin-dependent monooxygenase systems have been identified in bacteria that can cleave the pyridine ring, which is the first step in its degradation. asm.org While the goal is often synthesis rather than degradation, understanding these enzymatic pathways could be harnessed to perform specific, targeted modifications. The development of chemo-enzymatic processes, where a biological step is integrated into a classical synthetic route, could streamline the production of complex molecules derived from this compound. nih.gov This approach combines the selectivity of enzymes with the broad applicability of organic chemistry. nih.gov

Biocatalytic ApproachEnzyme/Organism ClassPotential Transformation of 2-Chloro-5-ethylpyridine ScaffoldAdvantages
Ring Hydroxylation Dioxygenases (e.g., from Pseudomonas putida)Regioselective introduction of -OH groups onto the pyridine ring. rsc.orgHigh selectivity, mild reaction conditions, environmentally friendly.
Side-Chain Oxidation Dioxygenases, Alcohol DehydrogenasesStereoselective hydroxylation of the ethyl group. rsc.orgCreation of chiral centers, access to new stereoisomers.
Ring Cleavage Flavin-dependent MonooxygenasesOpening of the pyridine ring to form linear compounds. asm.orgPotential for creating novel aliphatic building blocks.
Selective Acylation/Esterification LipasesRegioselective modification of functional groups on derivatives. nih.govCost-effective, high conversion rates, green chemistry principles. nih.gov

Development of Advanced Analytical Techniques for in situ Monitoring

Understanding and optimizing chemical reactions requires detailed knowledge of reaction kinetics, mechanisms, and the formation of transient intermediates. Advanced analytical techniques that allow for in situ (in the reaction mixture) monitoring are crucial for gaining these insights.

Spectroscopic methods are at the forefront of real-time reaction analysis. Techniques like Fourier Transform Infrared (FT-IR) and Raman spectroscopy can track the concentration of reactants, products, and key intermediates as the reaction progresses. spectroscopyonline.com For reactions involving this compound, these methods could monitor the conversion of functional groups in real-time without the need for sample extraction.

Analytical TechniqueInformation ProvidedApplicability to 2-Chloro-5-ethylpyridine ReactionsKey Advantages
In Situ FT-IR/Raman Spectroscopy Real-time concentration changes of reactants, products, and intermediates. spectroscopyonline.comMonitoring functional group transformations (e.g., C-Cl bond reactions, side-chain modifications).Non-invasive, provides kinetic data, suitable for a wide range of reaction conditions.
Pressurized Sample Infusion-Mass Spectrometry (PSI-MS) Identification and tracking of catalytic intermediates and byproducts. uvic.caElucidating mechanisms of catalyzed reactions, such as cross-coupling or amination.High sensitivity, capable of detecting transient species. uvic.ca
Nuclear Magnetic Resonance (NMR) Spectroscopy Quantitative measurement of product formation and reactant consumption. uvic.caValidating kinetic models and determining reaction endpoints with high accuracy. spectroscopyonline.comProvides detailed structural information, highly quantitative.
Ion Mobility-Mass Spectrometry (IMS-MS) Separation and identification of isobaric ions (ions with the same mass). uvic.caDistinguishing between different isomers or complexes formed during a reaction.Adds another dimension of separation based on ion size and shape. uvic.ca

Applications in Emerging Fields of Chemical Research

The unique electronic and structural properties of the pyridine scaffold make it a valuable component in various advanced materials and chemical systems. As a substituted pyridine, this compound can serve as a foundational building block for materials in several emerging fields.

Supramolecular Chemistry: Pyridine-type ligands are widely used in supramolecular chemistry to construct complex, self-assembled architectures through coordination with metal ions. chimia.chcityu.edu.hk The nitrogen atom of the pyridine ring acts as an excellent coordination site. By modifying this compound, it can be incorporated into polydentate ligands. These ligands can then be used to create stereoselective coordination compounds, such as helicates, which have potential applications in asymmetric catalysis and material science. chimia.chcityu.edu.hk

Flow Batteries: There is a growing demand for scalable energy storage solutions, and redox flow batteries (RFBs) are a promising technology. txst.edu Recent research has focused on using organic molecules, particularly pyridinium (B92312) derivatives, as the redox-active electrolytes in non-aqueous RFBs. confex.comnih.gov Pyridinium salts are attractive due to their high solubility, tunable reduction potentials, and the ease with which their structures can be modified. confex.comresearchgate.net The pyridine scaffold of this compound could be functionalized and quaternized to create novel pyridinium-based anolytes. The substituents on the pyridine ring play a crucial role in tuning the electrochemical properties and stability of the charged radical species, which is critical for battery performance and longevity. txst.edunih.gov

Emerging FieldRole of the Pyridine ScaffoldPotential Application of 2-Chloro-5-ethylpyridine DerivativesKey Research Objective
Supramolecular Chemistry Acts as a coordinating ligand for metal ions to form complex assemblies. researchgate.netIncorporation into chiral ligands for the synthesis of stereoselective catalysts or functional materials. chimia.chControlling the self-assembly process to create architectures with specific functions.
Redox Flow Batteries Forms the core of redox-active organic electrolytes (pyridinium salts). txst.educonfex.comDevelopment of novel anolytes with tailored reduction potentials and enhanced stability. researchgate.netImproving energy density, cycle life, and cost-effectiveness of energy storage systems. nih.gov
Organocatalysis Serves as a basic or nucleophilic catalyst for organic transformations. researchgate.netnih.govDesign of new chiral pyridine-based catalysts for asymmetric synthesis. numberanalytics.comAchieving high enantioselectivity in the synthesis of valuable chemical compounds.
Coordination Complexes Acts as a "non-innocent" ligand that can participate in redox reactions. scispace.comSynthesis of iron-diiminepyridine complexes as stable and capacious anolytes. scispace.comEnhancing the capacitance and cycling stability of metal-based flow battery electrolytes. scispace.com

Q & A

Q. What strategies minimize the environmental impact of this compound in lab waste?

  • Methodological Answer : Implement green chemistry principles:
  • Solvent Recovery : Distill and reuse reaction solvents.
  • Waste Neutralization : Treat chlorinated byproducts with sodium bicarbonate before disposal.
  • Biodegradation Assays : Collaborate with environmental labs to assess microbial degradation pathways .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.